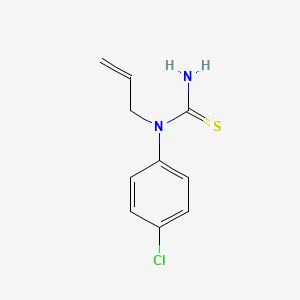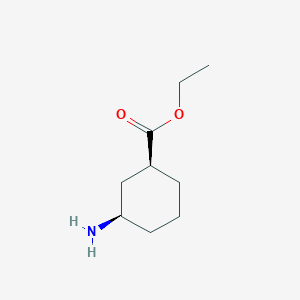
Methyl 2-amino-4-(2,4-dichlorophenyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-4-(2,4-dichlorophenyl)benzoate: is a chemical compound characterized by its molecular formula C15H12Cl2N2O3
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-(2,4-dichlorophenyl)benzoate typically involves the following steps:
Benzoylation: The starting material, 2,4-dichloroaniline, undergoes benzoylation to form the corresponding benzamide derivative.
Amination: The benzamide derivative is then subjected to amination to introduce the amino group at the appropriate position.
Esterification: Finally, the resulting compound is esterified with methanol to produce this compound.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired product.
化学反应分析
Types of Reactions: Methyl 2-amino-4-(2,4-dichlorophenyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various electrophilic and nucleophilic substitution reagents can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Amines, alcohols, and other reduced derivatives.
Substitution: Halogenated, nitro-substituted, and other substituted aromatic compounds.
科学研究应用
Chemistry: Methyl 2-amino-4-(2,4-dichlorophenyl)benzoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: The compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is being studied for its ability to interact with biological targets and modulate various biological processes.
Medicine: In the medical field, this compound is being explored for its therapeutic potential. It has been investigated for its use in treating infections, inflammation, and certain types of cancer.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
作用机制
The mechanism by which Methyl 2-amino-4-(2,4-dichlorophenyl)benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
相似化合物的比较
Methyl 2-amino-4-(2,5-dichlorophenyl)benzoate
Methyl 2-amino-4-(2,6-dichlorophenyl)benzoate
Methyl 2-amino-4-(3,4-dichlorophenyl)benzoate
Uniqueness: Methyl 2-amino-4-(2,4-dichlorophenyl)benzoate stands out due to its specific substitution pattern on the aromatic ring, which influences its reactivity and biological activity. This unique structure allows it to interact with specific targets and pathways, making it distinct from other similar compounds.
属性
IUPAC Name |
methyl 2-amino-4-(2,4-dichlorophenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c1-19-14(18)11-4-2-8(6-13(11)17)10-5-3-9(15)7-12(10)16/h2-7H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGWMPNDGIMCCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=C(C=C(C=C2)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S)-2-{[bis(4-methoxyphenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-carbamoylbutanoic acid](/img/structure/B8067043.png)


![Ethyl 3-amino-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]prop-2-enoate](/img/structure/B8067058.png)


![2-[(4-Chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B8067095.png)




![(1R,2R,4S)-2-bromobicyclo[2.2.1]heptane](/img/structure/B8067124.png)


